(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine
CAS No.:
Cat. No.: VC17639018
Molecular Formula: C12H18N2O3S
Molecular Weight: 270.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O3S |
|---|---|
| Molecular Weight | 270.35 g/mol |
| IUPAC Name | (1R)-1-(4-morpholin-4-ylsulfonylphenyl)ethanamine |
| Standard InChI | InChI=1S/C12H18N2O3S/c1-10(13)11-2-4-12(5-3-11)18(15,16)14-6-8-17-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1 |
| Standard InChI Key | BTHINPVZOYUHBK-SNVBAGLBSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N |
| Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Introduction
Chemical Structure and Stereochemistry
Stereochemical Significance
The (R)-configuration is critical for biological interactions, as enantiomers often exhibit divergent pharmacological profiles. For instance, the (S)-enantiomer (PubChem CID: 25324331) shares identical functional groups but differs in spatial arrangement, potentially altering target binding .
Structural Representation
Physicochemical Properties
Computed Properties
Key physicochemical parameters, derived from PubChem’s computational tools, include:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 270.35 g/mol | Determines pharmacokinetics |
| XLogP3 | 0 | Indicates moderate hydrophilicity |
| Hydrogen Bond Donors | 1 | Influences solubility and binding |
| Hydrogen Bond Acceptors | 5 | Impacts intermolecular interactions |
| Topological Polar Surface Area | 81 Ų | Predicts membrane permeability |
| Rotatable Bond Count | 3 | Affects conformational flexibility |
These properties suggest moderate solubility in aqueous environments, making the compound suitable for drug formulation .
Synthesis and Industrial Production
Synthetic Pathways
While detailed protocols are proprietary, general approaches involve:
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Sulfonation: Introducing the sulfonyl group to 4-substituted phenyl precursors.
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Morpholine Coupling: Reacting the sulfonated intermediate with morpholine.
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Reductive Amination: Adding the ethanamine group via catalytic hydrogenation .
Industrial-scale production may employ continuous flow reactors to enhance yield and purity .
Biological Activity and Mechanism
Protein Interactions
In silico docking studies suggest strong affinity for proteins with hydrophobic pockets, mediated by the phenyl and morpholine groups. The sulfonyl group may form hydrogen bonds with catalytic residues .
Cellular Permeability
The morpholine ring’s oxygen atoms enhance solubility, promoting traversal through lipid bilayers. This property is advantageous for central nervous system-targeted therapies .
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